1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone
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Overview
Description
1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone is a heterocyclic compound featuring a pyrrole ring substituted with two phenyl groups and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone typically involves the condensation of 2,4-diphenylpyrrole with ethanone derivatives under controlled conditions. One common method includes the use of aniline, acetylacetone, and trans-β-nitrostyrene as starting materials, which react under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace hydrogen atoms on the pyrrole ring with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
1-(2,4-Dimethyl-1H-pyrrol-3-YL)ethanone: This compound has similar structural features but with methyl groups instead of phenyl groups.
1-(1H-pyrrol-2-yl)ethanone: Another related compound with a simpler structure, lacking the phenyl substitutions.
Uniqueness: 1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of phenyl groups enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
63324-76-5 |
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Molecular Formula |
C18H15NO |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
1-(2,4-diphenyl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C18H15NO/c1-13(20)17-16(14-8-4-2-5-9-14)12-19-18(17)15-10-6-3-7-11-15/h2-12,19H,1H3 |
InChI Key |
PAVWCEONTVANPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(NC=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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